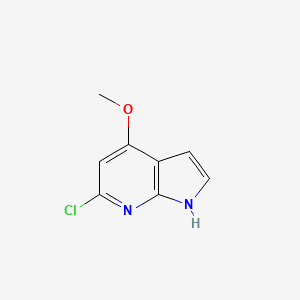

6-Chloro-4-methoxy-7-azaindole

描述

Historical Context and Evolution of Azaindole Chemistry

The exploration of azaindole chemistry has been a significant endeavor in heterocyclic chemistry for several decades. Initially synthesized as analogs of the naturally occurring indole (B1671886) structure, the various isomers of azaindole (4-, 5-, 6-, and 7-azaindole) were found to possess distinct electronic and solubility profiles. nih.gov The development of new synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, has significantly advanced the ability of researchers to functionalize the azaindole core at various positions. researchgate.net This has led to the creation of a vast library of substituted azaindole derivatives, each with the potential for unique biological activities. Over the past two decades, there has been a surge of interest in 7-azaindole (B17877) derivatives, driven by their success in various drug discovery programs. chemimpex.com

Significance of the 7-Azaindole Framework as a Privileged Structure in Chemical Biology

The 7-azaindole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, suggesting a high degree of versatility and potential for broad therapeutic applications. scbt.comnih.govacs.org The utility of the 7-azaindole core is underscored by its presence in several FDA-approved drugs, such as the kinase inhibitors Vemurafenib and Pexidartinib. aromalake.com

A key reason for the success of the 7-azaindole scaffold is its role as a bioisostere for both indole and purine (B94841) systems. nih.govaromalake.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. By replacing an indole or purine ring with a 7-azaindole, medicinal chemists can fine-tune a molecule's properties, such as its solubility, lipophilicity, and metabolic stability, while often retaining or even enhancing its biological activity. nih.govacs.org This strategic substitution can lead to improved pharmacokinetic profiles and novel intellectual property. nih.gov

The structural features of the 7-azaindole ring system are central to its ability to engage in diverse molecular interactions. The pyrrole (B145914) nitrogen (N1) acts as a hydrogen bond donor, while the pyridine (B92270) nitrogen (N7) is a hydrogen bond acceptor. This arrangement of a hydrogen bond donor and acceptor in a rigid, three-atom system is particularly effective for binding to the hinge region of protein kinases, a common target in cancer therapy. scbt.comaromalake.com The ability to form these specific hydrogen bonds makes 7-azaindole derivatives potent and often selective kinase inhibitors. sigmaaldrich.com Furthermore, the aromatic nature of the bicyclic system allows for π-π stacking interactions with aromatic amino acid residues in protein binding pockets.

Overview of Research Trajectories for Substituted 7-Azaindoles

Research into substituted 7-azaindoles has followed several key trajectories, largely driven by their potential as therapeutic agents. A major focus has been on the development of kinase inhibitors for the treatment of cancer. nih.govfishersci.ca For instance, 6-substituted 7-azaindoles, particularly those with a chloro substituent, have been identified as potent and selective inhibitors of PIM kinases. nih.gov Another significant area of research is in the development of antiviral agents, with some 4-alkoxy-7-azaindole derivatives showing efficacy as reverse transcriptase inhibitors. acs.org The versatility of the 7-azaindole scaffold is further demonstrated by its exploration in developing treatments for a range of other conditions, including inflammatory diseases and neurological disorders. chemimpex.com The synthesis of diversely functionalized 7-azaindoles remains an active area of investigation, with the aim of exploring new chemical space and identifying novel biological activities. researchgate.net

It is important to note that while the focus of this article is "6-Chloro-4-methoxy-7-azaindole," the specific research data for this exact isomer is limited in publicly accessible literature. There appears to be some ambiguity in the nomenclature, with the closely related "7-Chloro-4-methoxy-6-azaindole" (a pyrrolo[2,3-c]pyridine) being more commonly referenced by chemical suppliers. Therefore, to provide a comprehensive overview, the following sections will discuss the available information on closely related chloro- and methoxy-substituted 7-azaindoles, which can offer insights into the potential properties and research interest in the titular compound.

Research on Chloro- and Methoxy-Substituted 7-Azaindoles

The introduction of chloro and methoxy (B1213986) substituents onto the 7-azaindole scaffold can significantly influence the molecule's electronic properties, steric profile, and metabolic stability, thereby affecting its biological activity.

Research has shown that the position of these substituents is critical. For example, in the context of kinase inhibitors, a chlorine atom at the C6 position of the 7-azaindole ring has been shown to enhance potency and selectivity for PIM kinases. nih.gov This is thought to be due to specific interactions within the ATP-binding pocket of the enzyme. nih.gov

Methoxy groups, being electron-donating, can alter the electron density of the aromatic system and provide additional hydrogen bond accepting capabilities. The synthesis of 4-methoxy-7-azaindole derivatives has been a key step in the development of certain antiviral compounds. acs.org

The following table summarizes the properties of some relevant substituted azaindoles, providing a basis for understanding the potential characteristics of this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Research Context |

| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | 55052-27-2 | C₇H₅ClN₂ | 152.58 | Precursor for kinase inhibitors nih.govfishersci.ca |

| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine | 1020056-69-2 | C₈H₈N₂O | 148.16 | Intermediate in medicinal chemistry pharmaffiliates.com |

| 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 446284-32-8 | C₈H₇ClN₂O | 182.61 | Building block for pharmaceuticals chemimpex.com |

| 4-Chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | 1190321-58-4 | C₈H₇ClN₂O | 182.61 | Heterocyclic building block bldpharm.com |

This table presents data for closely related and more extensively documented substituted azaindoles to provide context for the potential properties of this compound.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c1-12-6-4-7(9)11-8-5(6)2-3-10-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJRUUNVGPTIBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies for 6 Chloro 4 Methoxy 7 Azaindole Scaffolds

Reactions at the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the pyrrole (B145914) ring (N-1) in the 7-azaindole (B17877) system is a key site for functionalization. Its reactivity can be harnessed for alkylation, acylation, and the introduction of protecting groups to modulate the electronic properties and stability of the scaffold.

The N-1 position of 7-azaindoles can be readily alkylated or acylated under basic conditions. Deprotonation of the N-H bond, typically with a strong base like sodium hydride (NaH) or a milder base such as potassium carbonate (K2CO3), generates a nucleophilic anion that reacts with various electrophiles.

Alkylation is commonly achieved using alkyl halides. For instance, the methylation of a related 6-chloro-3-iodo-7-azaindole has been accomplished using sodium hydride as the base and methyl iodide as the methylating agent. acs.org Similarly, N-protection with a p-methoxybenzyl (PMB) group can be performed using potassium carbonate and p-methoxybenzyl chloride. acs.org These reactions are generally high-yielding and provide a straightforward method for introducing alkyl substituents at the N-1 position.

Acylation reactions introduce a carbonyl group at the N-1 position, typically forming an amide. This transformation is often used to install protecting groups or to synthesize N-acyl derivatives with specific biological activities. The reaction of an N-(phenylsulfonyl)indole with acid chlorides serves as a general model for this type of transformation. researchgate.net

Table 1: Representative N-1 Alkylation and Acylation Reactions on 7-Azaindole Scaffolds Data based on reactions on similar 6-chloro-7-azaindole systems.

| Reaction Type | Reagents | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methylation | Methyl iodide | NaH | N-1-Methyl-7-azaindole | 73% | acs.org |

| Benzylation | p-Methoxybenzyl chloride | K2CO3 | N-1-PMB-7-azaindole | 88% | acs.org |

Protecting the N-1 position is a crucial strategy in the multi-step synthesis of complex 7-azaindole derivatives. organic-chemistry.org The protecting group can prevent unwanted side reactions, improve solubility, and direct subsequent functionalization to other positions on the scaffold. organic-chemistry.org The choice of protecting group is critical and depends on its stability to the reaction conditions in subsequent steps and the ease of its removal.

Commonly used protecting groups for the 7-azaindole nitrogen include:

Sulfonyl Groups (e.g., tosyl (Ts), benzenesulfonyl (Bs)) : These groups are robust and stable to a wide range of reaction conditions. They are typically installed using the corresponding sulfonyl chloride in the presence of a base. N-sulfonyl protected 7-azaindoles have been utilized in regioselective C-3 sulfenylation reactions. nih.govrsc.org

Benzyl-type Groups (e.g., benzyl (B1604629) (Bn), p-methoxybenzyl (PMB)) : As mentioned, a PMB group has been successfully used to protect the N-1 position of a 6-chloro-7-azaindole derivative. acs.org These groups are generally stable but can be removed under reductive conditions (e.g., hydrogenolysis) or, in the case of PMB, oxidative conditions.

Silyl Ethers (e.g., trimethylsilylethoxymethyl (SEM)) : The SEM group is another effective protecting group for the N-1 position of azaindoles. However, its cleavage can sometimes be challenging, potentially leading to side products. nih.gov

The selection of an appropriate protecting group and its cleavage method is a key consideration in the synthetic design for complex molecules based on the 6-chloro-4-methoxy-7-azaindole scaffold.

Table 2: Common N-1 Protecting Groups for 7-Azaindoles

| Protecting Group | Abbreviation | Typical Installation Reagents | Typical Cleavage Conditions | Reference |

|---|---|---|---|---|

| p-Methoxybenzyl | PMB | PMB-Cl, K2CO3 | Trifluoroacetic acid (TFA) | acs.org |

| Benzenesulfonyl | Bs | Bs-Cl, Base | Strong base (e.g., NaOH) | nih.gov |

| Trimethylsilylethoxymethyl | SEM | SEM-Cl, Base | Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid | nih.gov |

Electrophilic Substitution on the Pyrrole Ring (C-3)

The pyrrole portion of the 7-azaindole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C-3 position is the most nucleophilic and is the primary site of attack for a wide range of electrophiles.

Direct halogenation at the C-3 position is a common and useful transformation for introducing a handle for further functionalization, such as cross-coupling reactions. Electrophilic halogenating agents readily react with the 7-azaindole core at this position. For example, the C-3 iodination of 7-azaindole can be achieved in high yield using N-iodosuccinimide (NIS) in the presence of a base like potassium hydroxide (B78521) (KOH). acs.org This method provides a direct route to 3-halo-7-azaindoles, which are valuable intermediates in organic synthesis.

An alternative to traditional chemical methods is enzymatic halogenation, which offers excellent regioselectivity under environmentally benign conditions. nih.gov Flavin-dependent halogenases (FDHs) are a class of enzymes that can catalyze the selective installation of halogen atoms onto electron-rich aromatic rings. nih.gov

The thermostable RebH enzyme and its variants have been shown to effectively catalyze the bromination and chlorination of various indole and azaindole derivatives. nih.govresearchgate.net These reactions proceed with high conversion and are highly regioselective for the C-3 position, which is the most electrophilic site on the azaindole scaffold. nih.gov The process utilizes a flavin cofactor to activate a halide source (e.g., NaBr or NaCl), generating an electrophilic halogenating species in situ. nih.gov This biocatalytic approach avoids the use of hazardous reagents and often simplifies product purification, making it an attractive green chemistry alternative for the synthesis of C-3 halogenated azaindoles. nih.gov

Table 3: Enzymatic Halogenation of Azaindole Scaffolds

| Enzyme | Halogen Source | Position Halogenated | Key Advantages | Reference |

|---|---|---|---|---|

| RebH variant (3-LSR) | NaBr | C-3 | High regioselectivity, mild aqueous conditions, no external flavin reductase needed. | nih.gov |

The direct functionalization of the C-3 C-H bond with sulfur and other chalcogen atoms provides a powerful route to novel 7-azaindole derivatives. An iodine-catalyzed method has been developed for the efficient and regioselective C-3 sulfenylation and selenylation of NH-free 7-azaindoles. acs.orgnih.gov

This protocol uses catalytic I2 in DMSO at elevated temperatures to react a variety of substituted 7-azaindoles with thiols or diselenides. acs.org Notably, the reaction is successful for 7-azaindoles bearing C-6 chloro and methoxy (B1213986) substituents, affording the desired C-3 sulfenylated or selenylated products in excellent yields (92-95%). acs.org This demonstrates the method's applicability to scaffolds like this compound. The reaction proceeds via an electrophilic substitution mechanism, highlighting the high nucleophilicity of the C-3 position.

Additionally, a transition-metal-free protocol for the C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using sulfonyl chlorides has been reported, where tetrabutylammonium iodide (TBAI) acts as both a promoter and a desulfonylation reagent. nih.govrsc.org

Table 4: Iodine-Catalyzed C-3 Chalcogenation of Substituted 7-Azaindoles

| Chalcogen Source | Catalyst System | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Thiols | I2 (20 mol %), DMSO, 80 °C | C-3 Sulfenylated 7-azaindole | 62-95% | acs.org |

| Diphenyl diselenide | I2 (20 mol %), DMSO, 80 °C | C-3 Selenylated 7-azaindole | 83-96% | acs.org |

| Potassium thiocyanate | I2 (20 mol %), DMSO, 80 °C | C-3 Thiocyanated 7-azaindole | 71-74% | acs.org |

Halogenation at C-3

Nucleophilic Reactivity on the Pyridine (B92270) Ring (C-4, C-6)

The pyridine ring in the 7-azaindole system possesses distinct electronic properties that govern its reactivity. The presence of the electronegative nitrogen atom reduces the electron density of the ring, particularly at the C-2, C-4, and C-6 positions, making them electrophilic and susceptible to nucleophilic attack. uoanbar.edu.iqnih.gov However, the fused pyrrole ring acts as an electron-donating group, which generally deactivates the pyridine ring towards nucleophilic reagents compared to pyridine itself. researchgate.net Despite this deactivation, the C-4 and C-6 positions remain the most favorable sites for nucleophilic functionalization due to their inherent electron deficiency. researchgate.net

Direct nucleophilic substitution on the pyridine ring of 7-azaindoles is not straightforward. researchgate.net The reactivity is often insufficient for displacement by common nucleophiles unless the ring is further activated. The presence of a halogen, such as the chloro group at the C-6 position in this compound, provides a crucial handle for such functionalization, primarily through transition-metal-catalyzed cross-coupling reactions rather than direct SNAr (Nucleophilic Aromatic Substitution) pathways.

| Position on 7-Azaindole Ring | Relative Electron Density | Susceptibility to Nucleophilic Attack |

|---|---|---|

| adjust C-2 | arrow_downward Low | High |

| adjust C-3 | arrow_upward High | Low |

| adjust C-4 | arrow_downward Low | High |

| adjust C-5 | horizontal_rule Moderate | Moderate |

| adjust C-6 | arrow_downward Low | High |

The chlorine atom at C-6 and potential halogens at C-4 serve as leaving groups that can be displaced by nucleophiles. While direct thermal SNAr reactions can be challenging and may require harsh conditions, the transformation is most effectively achieved using palladium catalysis, which fundamentally alters the reaction mechanism from a direct nucleophilic attack to a sequence involving oxidative addition and reductive elimination. nih.gov This catalytic approach significantly broadens the scope of nucleophiles that can be introduced at these positions. For instance, attempts to displace the chloro group at C-4 of a 7-azaindole with an amine under thermal conditions showed no conversion, whereas palladium-catalyzed conditions facilitated the reaction. nih.gov In addition to halogens, triflate groups (trifluoromethanesulfonates) can also be employed as effective leaving groups at the C-6 position for subsequent cross-coupling reactions. nih.gov

Cross-Coupling Reactions on Halogenated Sites

Transition metal-catalyzed cross-coupling reactions are powerful and versatile tools for functionalizing halogenated 7-azaindole scaffolds. nih.govmdpi.com These methods allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C-6 position of this compound, providing access to a diverse array of derivatives.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly effective for introducing aryl, heteroaryl, or vinyl groups at the C-6 position of the 7-azaindole core. acs.org

In a study on 6-chloro-3-iodo-7-azaindole, researchers demonstrated a one-pot, two-fold Suzuki-Miyaura coupling to first arylate the more reactive C-3 iodo position, followed by arylation at the C-6 chloro position. acs.org The reaction at the C-6 chloro site typically requires more forcing conditions, such as higher temperatures and a robust catalyst system. The choice of catalyst, ligand, and base is critical for achieving high yields. Both electron-donating and electron-withdrawing groups on the aryl boronic acid are generally well-tolerated. acs.org

| Aryl Boronic Acid | Catalyst System | Base/Solvent | Yield |

|---|---|---|---|

| science Phenylboronic acid | hub Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | Good |

| science 4-Methoxyphenylboronic acid | hub Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 93% acs.org |

| science 4-Fluorophenylboronic acid | hub Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 79% acs.org |

| science 3,5-Bis(trifluoromethyl)phenylboronic acid | hub Pd(dppf)Cl₂ | K₂CO₃ / Dioxane:H₂O | 67% acs.org |

The Buchwald-Hartwig amination is a key method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides. wiley.com Applying this reaction to chloroazaindoles, such as this compound, allows for the introduction of a wide range of primary and secondary amines at the C-6 position. A significant challenge in the amination of 7-azaindoles is the presence of the acidic N-H proton on the pyrrole ring, which can interfere with the catalyst. mit.edu

To overcome this, researchers have developed operationally simple and efficient methods using specific palladium precatalysts. mit.edumit.edu These advanced catalytic systems permit rapid palladium activation and are compatible with the unprotected N-H group, allowing the reaction to proceed under mild conditions. mit.edu This methodology has been successfully applied to couple various aliphatic and aromatic amines with halo-7-azaindoles, demonstrating broad substrate scope. mit.edu The use of specialized ligands, such as BrettPhos, is often crucial for achieving high yields and preventing side reactions. mit.edu

Directed Ortho-Metalation (DoM) for Further Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. scispace.comnih.gov In the context of the 7-azaindole scaffold, DoM allows for the introduction of substituents at specific positions by using a directed metalation group (DMG).

The process typically involves attaching a DMG, such as a carbamoyl (B1232498) group (-CONR₂), to the N-7 nitrogen of the azaindole ring. researchgate.net This group then directs a strong base, commonly an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate the adjacent C-6 position selectively. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (E+) to install a new functional group at C-6. scispace.comrsc.org

A sophisticated extension of this strategy is the "directed metalation group dance," where the carbamoyl group can be induced to migrate from the N-7 to the N-1 position. nih.govresearchgate.net This migration unveils new possibilities for functionalization. After the initial C-6 functionalization, the migrated DMG at N-1 can then direct a second metalation event at the C-2 position, allowing for iterative and controlled functionalization of the entire scaffold. scispace.comrsc.org This method provides a predictable and highly regioselective route to complex, polysubstituted 7-azaindoles. nih.govnih.gov

Applications in Chemical Biology Research: Mechanistic Insights

Role as a Scaffold in Molecular Probe Design

The 7-azaindole (B17877) framework is a versatile starting point for the design of molecular probes and kinase inhibitors. depositolegale.itnih.gov Its structure allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve desired target engagement and selectivity. The pyridine (B92270) nitrogen (at position 7) acts as a hydrogen bond acceptor, while the pyrrole (B145914) nitrogen (at position 1) serves as a hydrogen bond donor, a combination that facilitates strong binding to the ATP-binding site of many kinases. researchgate.netdepositolegale.it

Substituted 6-chloro-7-azaindoles, such as 6-chloro-3-iodo-N-protected 7-azaindoles, are utilized as key intermediates in the synthesis of more complex molecules. acs.org For example, they serve as a foundation for creating libraries of C3,C6-diaryl 7-azaindoles through sequential Suzuki–Miyaura cross-coupling reactions. acs.org This synthetic tractability makes the 6-chloro-7-azaindole core a valuable building block for developing probes to explore kinase biology and for the initial stages of drug discovery.

In Vitro Enzyme and Receptor Binding Studies

The 6-chloro-4-methoxy-7-azaindole scaffold has been investigated, either directly or as part of a larger series of analogues, for its ability to inhibit various kinases. The specific substitutions at the C4 and C6 positions are critical in determining the potency and selectivity of these interactions.

The primary mechanism of action for 7-azaindole-based inhibitors is competitive binding at the ATP pocket of protein kinases. The core scaffold forms two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) base of ATP. researchgate.net The substituents on the azaindole ring then explore different sub-pockets of the ATP-binding site, which confers selectivity for specific kinases over others.

Dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) is a target of interest for various neurological disorders. nih.gov The 7-azaindole scaffold has been explored for developing DYRK1A inhibitors. nih.gov Structure-activity relationship (SAR) studies and docking analyses have suggested that the presence of a methoxy (B1213986) group on the scaffold can be favorable for DYRK1A inhibition. nih.gov While direct inhibitory data for this compound is not extensively published, related compounds have been studied. For instance, fluoro derivatives of 3,5-diaryl-7-azaindoles have shown potent DYRK1A inhibitory activities. researchgate.net The electronic and steric effects of the chloro and methoxy groups on the 7-azaindole core are predicted to influence the orientation of the inhibitor within the DYRK1A active site, thereby affecting its inhibitory potential.

Table 1: DYRK1A Inhibition by Substituted Indenothiophenone Derivatives

| Compound | R⁵ | R'' | DYRK1A Inhibition (% at 1 µM) | DYRK1A IC₅₀ (nM) |

| 4f | OMe | H | 25% | > 1000 |

| 4g | OMe | OMe | 32% | > 1000 |

| 4i | OH | H | > 90% | 105 |

| 4j | OH | F | > 90% | 116 |

| 4k | OH | OMe | > 90% | 35 |

| 4l | OH | OH | > 90% | 54 |

This table presents data on a series of tetracyclic derivatives to illustrate structure-activity relationships, showing that hydroxyl and methoxy substitutions significantly impact DYRK1A inhibition. rsc.org

Cyclin-dependent kinases (CDKs), particularly CDK8 and CDK9, along with Haspin kinase, are important targets in oncology. The 7-azaindole scaffold has proven to be a fruitful starting point for inhibitors of these kinases. researchgate.netresearchgate.net

A series of 7-azaindole derivatives were synthesized and evaluated for their ability to inhibit CDK8, leading to the identification of compounds with potent anti-proliferative activity in acute myeloid leukemia cell lines. nih.govnih.gov In these studies, various substitutions were explored to optimize binding and activity. Similarly, C6-substituted 7-azaindole derivatives have been synthesized and tested against CDK9/Cyclin T and Haspin kinases. researchgate.net These studies revealed that substitutions on the 7-azaindole core are critical for achieving high potency and, in some cases, dual inhibition of both CDK9 and Haspin. researchgate.net For example, compound 18c from one study, a derivative of 7-azaindole, showed potent dual inhibitory activity. researchgate.net

Table 2: Inhibition of CDK9/Cyclin T and Haspin by 7-Azaindole Derivatives

| Compound | CDK9/Cyclin T IC₅₀ (µM) | Haspin IC₅₀ (µM) |

| 18c | 0.206 | 0.118 |

| 7d | 0.38 | > 10 |

| 7f | > 10 | 0.11 |

Data for selected compounds illustrating the potential of the 7-azaindole scaffold for developing potent and selective or dual inhibitors of CDK9 and Haspin. researchgate.netresearchgate.net

The c-Met receptor tyrosine kinase is another significant target in cancer therapy. Researchers at Bristol-Myers Squibb selected the 7-azaindole scaffold to design novel c-Met inhibitors due to its potential to form strong hydrogen bonds with the kinase hinge region. nih.gov Their work involved synthesizing derivatives starting from 4-(2-Fluoro-4-nitrophenoxy)-7-azaindole, highlighting the importance of substitution at the 4-position. nih.gov A separate study focused on a series of 7-azaindole derivatives bearing a dihydropyridazine (B8628806) moiety, which yielded a highly potent c-Met inhibitor with an IC₅₀ of 1.06 nM. researchgate.net These findings underscore that modifications around the 7-azaindole core, including at the 4-position with groups like methoxy, are a key strategy in the design of potent c-Met inhibitors.

Colony-stimulating factor 1 receptor (CSF1R) and Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) are targets in oncology and immunology. The 7-azaindole scaffold is a component of Pexidartinib, a potent CSF1R inhibitor. mdpi.com This demonstrates the utility of this core structure in targeting CSF1R.

More specifically, a novel class of azaindole-based SHP2 inhibitors was developed using scaffold hopping and bioisosteric replacement strategies to improve upon earlier pyrazolone-based inhibitors. acs.orgmdc-berlin.de This research led to the identification of a potent azaindole compound (45 ) that inhibits SHP2 with an IC₅₀ of 0.031 µM in enzymatic assays. acs.org The structure-activity relationship studies performed during this work provide valuable insights into how substitutions on the azaindole ring, such as chloro and methoxy groups, could modulate SHP2 inhibition.

Kinase Inhibition Mechanisms

ATP-Binding Site Interactions and Hydrogen Bonding Networks

The 7-azaindole scaffold is a well-established "hinge-binding" motif in the development of kinase inhibitors, which are predominantly ATP-competitive. jst.go.jpnih.govchemicalbook.com This capability stems from the arrangement of a hydrogen bond donor (the pyrrole N-H at position 1) and a hydrogen bond acceptor (the pyridine nitrogen at position 7). This configuration allows for the formation of two crucial hydrogen bonds with the backbone of the hinge region in the ATP-binding site of many kinases. nih.govchemicalbook.com

This bidentate interaction effectively mimics the hydrogen bonding of the adenine portion of ATP with the kinase hinge. mdpi.com X-ray crystallography studies have revealed that 7-azaindole-based inhibitors can adopt different binding modes, commonly referred to as "normal" or "flipped," while still maintaining these key hydrogen bond interactions with hinge residues. jst.go.jpchemicalbook.com For instance, in c-Met kinase, the N-7 atom can accept a hydrogen bond from the backbone NH of Met 1160, while the N-1 atom donates a hydrogen bond to the carbonyl of the same residue. nih.gov In BRAF kinase, the N1 of the azaindole acts as a hydrogen bond donor to the backbone carbonyl of GLN530, and the N7 serves as a hydrogen bond acceptor for the backbone amide of CYS532. mdpi.com These interactions anchor the inhibitor in the ATP-binding pocket, providing a stable foundation for achieving high potency and selectivity. mdpi.com

HIV-1 Reverse Transcriptase Inhibition

Derivatives of the 7-azaindole scaffold have been identified as a unique class of inhibitors targeting the Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT). nih.gov

Research has demonstrated that certain 7-azaindole compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Unlike nucleoside inhibitors that compete with natural deoxynucleotide triphosphates at the enzyme's active site, NNRTIs bind to a distinct, allosteric site on the enzyme known as the NNRTI-binding pocket. frontiersin.org This binding event induces conformational changes that inhibit the polymerase activity of RT, thereby blocking the reverse transcription of the viral RNA genome into DNA. nih.govfrontiersin.org A study involving a library of 585 compounds based on a 7-azaindole core identified several hits with potent anti-HIV-1 activity that were confirmed to act as NNRTIs. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of NNRTI candidates. In a study of 7-azaindole derivatives, specific compounds were identified that inhibited the polymerase activity of wild-type RT with submicromolar potency. nih.gov For example, a lead compound (compound 8 in the study) demonstrated an IC50 value of 0.73 μM. nih.govnih.gov

Further optimization, guided by computational methods like free energy perturbation (FEP), led to the development of an analog with a twofold increase in potency against wild-type RT (IC50 = 0.36 μM). nih.govnih.gov The research also explored the activity of these compounds against clinically relevant RT mutants. While all tested compounds lost some potency against mutant strains, they notably maintained some activity against the K103N mutant. The lead compound also showed activity against the Y181C and E138K mutants. nih.gov Docking studies suggested a conserved orientation of the 7-azaindole core within the NNRTI-binding pocket, and the positions of various substitutions on the core correlated with the locations of resistance mutations. nih.gov

| Compound | Wild Type RT IC50 (μM) | K103N Mutant RT IC50 (μM) | Y181C Mutant RT IC50 (μM) |

| Compound 8 | 0.73 | 9.2 | 3.6 |

| Compound 9 | single-digit μM | 15 | 78 |

| Compound 10 | 0.58 | 28 | >100 |

| Optimized Analog | 0.36 | Not Reported | Not Reported |

| Data sourced from a study on 7-azaindole NNRTIs. nih.gov |

Melatonin (B1676174) Receptor (MT1, MT2) Agonist/Antagonist Research

The 7-azaindole nucleus has also been explored as a scaffold for ligands targeting melatonin receptors, MT1 and MT2, which are involved in regulating circadian rhythms. nih.gov

In the design of melatonin receptor agonists, the 7-azaindole ring serves as a bioisosteric replacement for the indole (B1671886) nucleus of melatonin. researchgate.net Key pharmacophoric features of melatonin, such as a methoxy group and an N-acetylaminoethyl side chain, are typically incorporated into the azaindole scaffold. nih.govresearchgate.net

A study on 1-(2-alkanamidoethyl)-6-methoxy-7-azaindole derivatives found that several compounds acted as potent agonists for both MT1 and MT2 receptors. nih.govresearchgate.net The design principles suggest that the relative positions of the methoxy group and the side chain are critical for binding affinity. researchgate.net SAR studies have also shown that certain modifications can be detrimental to activity; for example, the introduction of basic amine groups at the C-3 position was found to reduce melatoninergic affinities. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 7-azaindole scaffold is a fertile ground for SAR studies due to the multiple positions on its bicyclic ring system that can be chemically modified. researchgate.netnih.gov This allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

A review of SAR studies on 7-azaindole derivatives highlights that positions 1, 3, and 5 are frequently identified as the most active sites for modification to influence biological activity. nih.gov Substitutions at these positions with groups like alkyls, aryl carboxamides, and various heterocyclic rings have proven to be successful strategies in developing potent agents. nih.gov

For instance, in the context of CCR2 antagonists, SAR studies of 7-azaindole piperidine (B6355638) derivatives led to the discovery of potent compounds with IC50 values in the nanomolar range. nih.gov In anticancer research, systematic optimization of the 7-azaindole moiety has led to potent kinase inhibitors. researchgate.net The versatility of the scaffold is further demonstrated by its use in developing ligands for adenosine (B11128) receptors and anticonvulsant agents, with specific substitutions being essential for the desired activity. researchgate.netresearchgate.net These diverse applications underscore the power of SAR in leveraging the 7-azaindole core to create tailored molecules for a wide range of biological targets. researchgate.net

Impact of Halogen and Methoxy Substitutions on Molecular Interactions

The presence and position of halogen and methoxy groups on the 7-azaindole ring are critical in dictating the molecule's binding affinity and selectivity for its biological targets. These substitutions modulate the electronic and steric properties of the scaffold, influencing its ability to engage in various non-covalent interactions within a protein's binding pocket.

Halogen Substitution (Chloro Group): The chlorine atom at the C-6 position significantly impacts the molecule's properties. As an electron-withdrawing group, it can alter the electron density of the aromatic ring system, affecting π-π stacking interactions. Furthermore, the chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the amino acid residues of a target protein. This can provide an additional anchor point, enhancing binding affinity and selectivity. In the development of inhibitors for cell division cycle 7 (Cdc7) kinase, a 6-chloro substituent on an indole scaffold was initially identified as providing good selectivity. nih.gov

Methoxy Substitution: The methoxy group at the C-4 position primarily acts as a hydrogen bond acceptor through its oxygen atom. This capability allows it to form crucial hydrogen bonds with donor groups in a receptor's binding site, thereby stabilizing the ligand-protein complex. The methoxy group is also a π-donor, which can influence the electronic character of the azaindole ring. acs.org The orientation and rotational flexibility of the methoxy group can be pivotal. In some instances, hydroxyl derivatives have been found to be more active than their corresponding methoxy counterparts, suggesting that the ability to act as a hydrogen bond donor (in the case of -OH) might be more favorable for certain targets. mdpi.com The interplay between the electron-withdrawing nature of the C-6 chloro group and the electron-donating nature of the C-4 methoxy group creates a unique electronic environment that can be exploited for targeted drug design.

The following table summarizes the potential molecular interactions influenced by these substitutions.

| Substitution | Position | Potential Molecular Interactions | Effect on Properties |

| Chloro | C-6 | Halogen Bonding, π-π Stacking, Hydrophobic Interactions | Modulates electronic profile, can enhance binding affinity and selectivity. |

| Methoxy | C-4 | Hydrogen Bond Acceptor, Steric Influence | Provides key interaction point, influences solubility and metabolic stability. |

Rational Design of Modified Azaindole Derivatives

Rational drug design leverages the structural understanding of a target protein to create potent and selective inhibitors. The this compound scaffold is an excellent starting point for such endeavors. Chemists can systematically introduce or modify functional groups at various positions on the azaindole core to optimize interactions with the target and improve drug-like properties. mdpi.com

The design process often involves:

Identification of a Pharmacophore: Key features of the scaffold responsible for biological activity are identified. For 7-azaindole derivatives, the nitrogen in the pyridine ring often acts as a crucial hydrogen bond acceptor, mimicking the interactions of purine (B94841) systems in kinases. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: A library of derivatives is synthesized by modifying the core structure. For example, in the pursuit of melatonin receptor agonists, various groups were attached to the 7-azaindole core to evaluate their impact on binding affinity at MT1 and MT2 receptors. nih.gov

Structure-Based Design: When the 3D structure of the target protein is known, computational tools like molecular docking are used to predict how modified derivatives will bind. This allows for the design of compounds that fit optimally into the binding site and form favorable interactions. This approach has been used to guide the exploration of the ATP binding site in Abl and Src kinases, leading to the identification of potent dual inhibitors based on a 7-azaindole core. researchgate.net

An example of rational design can be seen in the development of kinase inhibitors, where the 7-azaindole scaffold is selected to establish hydrogen bonds with the kinase hinge region. nih.gov Further modifications, such as adding aryl groups at different positions, are guided by the shape and chemical environment of the kinase's active site to enhance potency and selectivity. acs.org

| Target Class | Design Strategy | Key Modified Position(s) | Resulting Compound Type |

| Kinases | Mimic ATP hinge binding | C-2, C-3, C-5 | Selective kinase inhibitors nih.govresearchgate.net |

| Melatonin Receptors | Introduce melatoninergic pharmacophores | N-1, C-2, C-3 | Potent MT1/MT2 agonists nih.gov |

| Serotonin Transporter | Combine with other pharmacophores | N-1 | Multi-target antidepressants mdpi.com |

Scaffold Hopping and Bioisosteric Replacements in Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. nih.govresearchgate.net

Bioisosterism refers to the replacement of a functional group or a whole substructure with another that has similar physical or chemical properties, leading to similar biological effects. nih.gov The 7-azaindole core is an excellent example of a bioisostere for the indole and purine systems. nih.govmdpi.com The key difference is the substitution of a CH group in the indole's benzene (B151609) ring with a nitrogen atom. This seemingly small change has significant consequences:

Modulated Properties: It alters key properties such as pKa, lipophilicity, and solubility. mdpi.com For instance, replacing an indole with a 6- or 7-azaindole has been shown to enhance aqueous solubility. nih.gov

New Interaction Points: The nitrogen atom introduces an additional hydrogen bond acceptor site, which can lead to novel and potentially stronger interactions with the target protein. nih.gov This can significantly improve the pharmacological profile of a compound. mdpi.comnih.gov

Scaffold Hopping is a more drastic approach where the central core or scaffold of a molecule is replaced with a chemically different one, while maintaining the 3D orientation of the essential functional groups responsible for biological activity. researchgate.netbiosolveit.de This strategy is often employed to escape existing patent claims, improve synthetic accessibility, or overcome issues like toxicity or poor metabolic stability associated with the original scaffold. nih.gov The 7-azaindole framework can be used as a novel scaffold to replace other heterocyclic cores in known drug classes, aiming to discover compounds with superior therapeutic profiles.

These twin strategies are integral to lead generation and optimization in drug discovery. nih.govnih.gov By utilizing the 7-azaindole scaffold as a bioisosteric replacement for indole or as a new core in scaffold hopping, researchers can explore novel chemical space and develop innovative therapeutic agents. researchgate.net

Computational and Theoretical Studies of 6 Chloro 4 Methoxy 7 Azaindole and Azaindole Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying molecules like azaindole derivatives due to its balance of accuracy and computational cost.

DFT calculations are instrumental in determining the electronic properties of molecules, which in turn govern their reactivity. By analyzing parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict how a molecule will interact with other reagents. For instance, studies on various 7-azaindole (B17877) derivatives utilize DFT to calculate chemical properties like chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). rsc.org These parameters provide a quantitative measure of the molecule's reactivity.

The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and will be more reactive. DFT calculations on 7-azaindole analogs, such as fluorescent N-linked 1,2,3-triazole hybrids, have been performed at the B3LYP/6-311G(d,p) level of theory to elucidate these properties. rsc.org Similarly, comprehensive DFT studies on chloro-substituted 7-azaindole-3-carbaldehydes, like 4-chloro- and 5-chloro-7-azaindole-3-carbaldehyde, have been conducted using various functionals (B3LYP-D3, PBE0-D3, and ωB97X-D) to investigate their molecular structures and vibrational spectra. mdpi.comresearchgate.netdoaj.org These studies confirm that substitutions on the azaindole ring, such as chloro and methoxy (B1213986) groups, significantly influence the electronic distribution and, consequently, the molecule's reactivity and spectroscopic properties. mdpi.com

Table 1: DFT-Calculated Chemical Reactivity Descriptors for a 7-Azaindole Analog

| Parameter | Value | Unit |

| HOMO Energy | -6.54 | eV |

| LUMO Energy | -1.23 | eV |

| Energy Gap (ΔE) | 5.31 | eV |

| Chemical Potential (μ) | -3.88 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.84 | eV |

Data is illustrative and based on findings for 7-azaindole N-linked 1,2,3-triazole hybrids. rsc.org

DFT is also a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the detailed analysis of reaction pathways. This includes identifying transition states, intermediates, and calculating activation energies, which are crucial for understanding reaction mechanisms and predicting outcomes. For azaindole systems, DFT has been employed to investigate the thermodynamics and kinetics of reactions. For example, the coupling reaction of aziridine (B145994) with CO2, catalyzed by 7-azaindole, was studied computationally using the B3LYP/6-31G(d) level of theory. researchgate.net The calculations revealed that the presence of the 7-azaindole catalyst significantly lowers the energy barrier for the reaction compared to the non-catalyzed pathway. researchgate.net

Furthermore, DFT calculations help elucidate the mechanisms of synthetic routes to azaindole derivatives. The synthesis of these compounds can be complex, and computational analysis provides insights that guide the development of more efficient methods. researchgate.netrsc.org For instance, understanding the energetics of intermediate steps in a multi-step synthesis, such as a domino reaction, can help optimize reaction conditions to favor the desired product. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand), such as 6-Chloro-4-methoxy-7-azaindole, might bind to a macromolecular target, typically a protein.

Molecular docking simulations place a ligand into the binding site of a protein and score the potential binding poses based on their steric and energetic complementarity. This process generates a detailed profile of the interactions between the ligand and the protein's amino acid residues. For azaindole analogs, which are known to be potent inhibitors of various kinases, docking studies are crucial for understanding their mechanism of action. nih.govnih.gov

Table 2: Key Ligand-Protein Interactions for Azaindole Analogs in Different Protein Targets

| Azaindole Analog | Protein Target | Key Interacting Residues | Types of Interactions |

| ASM-4 (p-methoxyphenyl) | S1-RBD-hACE2 | ASP30 (hACE2), ARG403 (S1-RBD) | Hydrogen Bond, Pi-Cation |

| ASM-7 (p-fluorophenyl) | S1-RBD-hACE2 | ASP30 (hACE2), LYS417 (S1-RBD) | Hydrogen Bond, Pi-Cation |

| Compound 50 (chloro-substituted) | GSK3β (Cdc7 surrogate) | Met 134, Val 195 | Hydrogen Bond, Hydrophobic |

| Diaryl 7-azaindole (11f) | HIV-1 Integrase | Tyr212, Gln186 | Pi-Pi Stacking, Aromatic H-bond |

Data compiled from multiple studies on azaindole derivatives. nih.govnih.govacs.org

Beyond identifying individual interactions, docking and subsequent molecular dynamics (MD) simulations provide a comprehensive analysis of the ligand's binding mode—its specific orientation and conformation within the binding pocket. For many kinase inhibitors, the 7-azaindole moiety acts as a "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. nih.gov

Co-crystal X-ray structures, when available, confirm these computationally predicted binding modes. For a chloro-substituted azaindole derivative targeting Cdc7 kinase, the X-ray structure confirmed that the 7-azaindole moiety indeed serves as the hinge-binding motif. nih.gov The analysis of binding modes helps explain structure-activity relationships (SAR); for example, why a particular substitution pattern leads to higher potency. It was observed that replacing a chlorine atom with a smaller hydrogen or methyl group led to weaker hydrophobic interactions and reduced inhibitory activity. nih.gov Docking models can also explain why certain isomers, such as 6-azaindole (B1212597) derivatives, may be less active than their 7-azaindole counterparts due to unfavorable conformations or intramolecular repulsion. nih.gov

Free Energy Perturbation (FEP) Calculations

While molecular docking provides a qualitative and often semi-quantitative assessment of binding, Free Energy Perturbation (FEP) is a more rigorous and computationally intensive method for accurately calculating the relative binding free energies of a series of related ligands. FEP simulations compute the free energy difference between two states (e.g., two different ligands bound to the same protein) by gradually "perturbing" or "mutating" one molecule into the other in silico.

This method is particularly valuable during the lead optimization phase of drug discovery. For a lead compound like this compound, FEP could be used to predict the impact of various structural modifications on its binding affinity. For example, one could computationally assess whether replacing the chloro group with a fluoro group or altering the position of the methoxy group would result in a more potent inhibitor. By calculating the relative binding free energy (ΔΔG) for a series of analogs, FEP allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the highest affinity, thereby saving significant time and resources. The theoretical foundation of FEP lies in statistical mechanics, and its application involves running extensive molecular dynamics simulations to ensure adequate sampling of the relevant conformational space. researchgate.net Although computationally demanding, the increasing power of computers is making FEP a more accessible and integral tool for structure-based drug design.

Prediction of Binding Affinity Changes

A significant application of computational chemistry in drug discovery is the prediction of how structural modifications to a ligand will affect its binding affinity for a biological target. This is often a key step in optimizing the potency of a drug candidate. Various computational methods are employed for this purpose, ranging from molecular docking to more rigorous free energy calculations.

One powerful technique used to estimate the difference in binding energy between two structurally similar ligands is Free Energy Perturbation (FEP). nih.gov FEP calculations, which are based on molecular dynamics simulations, can provide quantitative predictions of changes in binding affinity. nih.gov For instance, in a study on 7-azaindole derivatives as non-nucleoside HIV-1 reverse transcriptase inhibitors, FEP was used to explore potential substitutions on the lower phenyl ring of a lead compound. The method successfully predicted that modifications such as 2,6-dimethylphenyl, 2,6-difluorophenyl, and 3-chlorophenyl substitutions would improve binding affinity. nih.gov The FEP calculations qualitatively agreed with the measured inhibitory activity of the synthesized analogs. nih.gov

The following table illustrates the correlation between predicted binding energy changes and experimental results for some 7-azaindole analogs:

| Compound | Substitution (X) | Predicted Binding Energy Change (kcal/mol) | Experimental RT Inhibition (IC50, μM) |

| 6 | H | +6.2 ± 1.3 | 12 ± 5.2 |

| 11 | 4-Fluorophenyl | +0.49 ± 0.50 | 2.9 ± 0.44 |

| 12 | 4-Nitrophenyl | +0.65 ± 0.55 | 1.4 ± 0.13 |

| Data sourced from a study on 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov |

Molecular docking is another widely used computational method to predict the binding mode and affinity of a ligand to a receptor. In a study of 3,6-diaryl 7-azaindole derivatives as HIV-1 integrase inhibitors, molecular docking was used to predict the binding interactions within the active site. acs.org The docking scores, which are a measure of the predicted binding affinity, helped in understanding the structure-activity relationships. For example, compound 11f in that study, with a good docking score, was predicted to have electrostatic interactions between the oxygen atoms of its benzo[d] nih.govnih.govdioxole group and the Mg2+ ions in the active site, as well as a π-π interaction between the azaindole core and a tyrosine residue. acs.org

Molecular dynamics (MD) simulations can further elucidate the stability of ligand-protein complexes and the nature of their interactions over time. For a series of 7-azaindole derivatives designed to inhibit the SARS-CoV-2 spike-hACE2 protein interaction, MD simulations revealed stable hydrogen bonds between the 7-azaindole scaffold and key residues of the target proteins. nih.gov For example, the 7-azaindole hydrogen of compound ASM-7 was observed to form a hydrogen bond with the backbone of an aspartate residue in hACE2 for 98% of the simulation time, indicating a very stable interaction contributing to its binding affinity. nih.gov

Conformational Analysis and Intramolecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Computational methods are instrumental in exploring the conformational landscape of flexible molecules and identifying the low-energy conformations that are relevant for receptor binding. Intramolecular interactions, such as hydrogen bonds, play a crucial role in stabilizing specific conformations.

For kinase inhibitors based on the azaindole scaffold, maintaining a specific conformation is often essential for activity. It has been suggested that a planar and syn conformation can be crucial for the hinge-binding pyrimidine (B1678525) to be correctly oriented for optimal interaction with the kinase. nih.gov Computational dihedral studies can predict the propensity of a molecule to adopt the required conformation. nih.gov Intramolecular steric or electronic repulsions, for instance between nitrogen atoms in the azaindole and an attached pyrimidine ring, can force the molecule out of this preferred binding conformation, leading to a loss of potency. nih.gov

Advanced Spectroscopic and Analytical Research for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Its utility extends from simple structural confirmation to the subtle differentiation of isomers and the detailed study of molecular dynamics.

Many synthetic transformations involving the 7-azaindole (B17877) scaffold, such as electrophilic substitution or metal-catalyzed cross-coupling, can potentially yield multiple regioisomers. nih.goveurekaselect.com Determining the precise position of a newly introduced substituent is critical, and NMR spectroscopy is the primary method for this analysis.

The regioselectivity of a reaction is established by a thorough analysis of the ¹H NMR spectrum. The substitution pattern on the aromatic rings of 6-Chloro-4-methoxy-7-azaindole dictates a unique set of chemical shifts (δ) and spin-spin coupling constants (J-values) for the remaining protons. When a reaction occurs, the disappearance of a specific proton signal and the altered shifts and coupling patterns of the adjacent protons provide definitive evidence of the reaction site. For example, a reaction at the C-5 position would result in the disappearance of the H-5 proton signal.

In cases where simple ¹H NMR is ambiguous, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY identifies protons that are close in space, allowing for the confirmation of a substituent's position relative to neighboring protons on the ring system.

| Parameter | Hypothetical C-2 Substituted Product | Hypothetical C-5 Substituted Product |

| H-2 Signal | Absent | Doublet, J ≈ 2.5 Hz |

| H-3 Signal | Singlet | Doublet, J ≈ 2.5 Hz |

| H-5 Signal | Singlet | Absent |

| -OCH₃ Signal | Singlet, δ ≈ 4.0 ppm | Singlet, δ ≈ 4.0 ppm |

| NH Signal | Broad Singlet, δ > 10 ppm | Broad Singlet, δ > 10 ppm |

| This table presents hypothetical ¹H NMR data to illustrate how regioselectivity is determined. Actual chemical shifts and coupling constants would vary based on the specific substituent and solvent. |

Following the synthesis of a new derivative of this compound, comprehensive NMR analysis is required to confirm that the intended molecular structure has been successfully produced. This process involves a combination of one-dimensional and two-dimensional NMR experiments.

¹H NMR: Confirms the presence and electronic environment of all protons in the molecule, including those on the azaindole core and any new functional groups.

¹³C NMR: Provides a count of the unique carbon atoms, confirming the integrity of the carbon skeleton and the presence of the new substituent.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically on adjacent carbons). Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing for the entire molecular framework to be pieced together like a puzzle.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| NH | ~11.5 | - | C-2, C-3, C-7a |

| H-2 | ~7.5 | ~128 | C-3, C-7a |

| H-3 | ~6.5 | ~100 | C-2, C-4, C-7a |

| -OCH₃ | ~4.0 | ~56 | C-4 |

| H-5 | ~6.8 | ~98 | C-4, C-6, C-7 |

| This table provides representative NMR data for the core this compound structure, illustrating the type of data used for structural confirmation of its derivatives. |

Single Crystal X-Ray Crystallography

Single crystal X-ray crystallography is an analytical technique that provides the ultimate proof of molecular structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.com

While NMR confirms the connectivity of atoms, it does not typically define their absolute spatial arrangement in chiral molecules. For derivatives of this compound that contain stereocenters, X-ray crystallography is the gold-standard method for unambiguously determining the absolute stereochemistry (the R or S configuration). nih.govnih.gov By analyzing the diffraction pattern of a single crystal, a complete 3D model of the molecule can be generated, showing the exact conformation (the spatial orientation of atoms) and the absolute configuration of every chiral center. researchgate.netsci-hub.se This is particularly vital in pharmaceutical research, where different enantiomers of a molecule can have vastly different biological activities.

| Crystallographic Parameter | Representative Data for a 7-Azaindole Derivative Crystal |

| Chemical Formula | C₁₅H₁₂N₂O₃S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.1 Å, b = 12.5 Å, c = 21.3 Å |

| Flack Parameter | 0.02(4) |

| Resolution | 0.75 Å |

| This table shows typical parameters reported in a single-crystal X-ray diffraction study used to determine absolute configuration. A Flack parameter close to zero indicates a high confidence in the assigned stereochemistry. |

In drug discovery, understanding how a molecule interacts with its biological target, such as a protein kinase, is paramount for designing more potent and selective inhibitors. The 7-azaindole scaffold is a well-known "hinge-binding motif" in many kinase inhibitors. chemicalbook.comjst.go.jpresearchgate.net By co-crystallizing a derivative of this compound with its target protein and solving the structure using X-ray diffraction, researchers can visualize the precise binding mode at an atomic level. nih.gov

This analysis reveals:

The specific amino acid residues in the protein's binding pocket that interact with the inhibitor.

The key intermolecular interactions, such as hydrogen bonds formed between the N-7 and N-1-H of the azaindole ring and the "hinge region" of the kinase. mdpi.com

This structural information is invaluable for structure-activity relationship (SAR) studies and for guiding the rational design of next-generation compounds with improved efficacy. chemicalbook.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mechanistic Support

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species containing unpaired electrons, such as free radicals or transition metal ions. wikipedia.orglibretexts.org While NMR and X-ray crystallography characterize stable molecules, EPR is uniquely capable of detecting and characterizing transient, paramagnetic intermediates that may be formed during a chemical reaction. libretexts.org

If a reaction involving this compound is suspected to proceed through a radical mechanism (e.g., via a single-electron transfer process), EPR spectroscopy can provide crucial supporting evidence. nih.gov By performing the reaction within the EPR spectrometer, it is possible to:

Detect the presence of radical intermediates.

Characterize the radicals through their unique EPR spectra, which are defined by parameters like the g-factor and hyperfine coupling constants. Hyperfine couplings provide information about the interaction of the unpaired electron with nearby magnetic nuclei, helping to identify the specific atoms on which the radical is localized.

This information can confirm or refute a proposed reaction mechanism that would otherwise be difficult to prove. du.ac.in

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Routes for Substituted Azaindoles

Traditional methods for synthesizing azaindole derivatives often involve harsh reaction conditions, toxic reagents, and multi-step procedures that generate significant waste. mdpi.comresearchgate.net Recognizing the environmental impact, a growing emphasis is being placed on the development of "green" and sustainable synthetic methodologies. tandfonline.com Future research will likely focus on several key strategies:

One-Pot Reactions and Multicomponent Reactions (MCRs): These approaches are highly efficient as they allow for the synthesis of complex molecules in a single step from multiple starting materials, minimizing solvent usage and purification steps. acs.orgacs.org Catalyst-free reactions in environmentally friendly solvents like ethanol (B145695) are also being explored. acs.org

Catalysis with Earth-Abundant Metals: There is a move away from expensive and toxic heavy metal catalysts towards more abundant and less toxic metals like iron. rsc.org Iron-catalyzed synthesis of 7-azaindoles under microwave irradiation represents a significant advancement in this area. researchgate.netrsc.org

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net Microwave irradiation, in particular, has been shown to be more efficient in the solvent-free synthesis of C-3-substituted azaindoles. researchgate.net

Flow Chemistry: Continuous flow systems offer advantages in terms of safety, scalability, and process control, contributing to more sustainable manufacturing processes.

The development of these green synthetic routes is crucial for the environmentally responsible production of azaindole-based pharmaceuticals. mdpi.comnih.gov

Exploration of New Biological Targets and Pathways for Azaindole Scaffolds

The versatility of the azaindole scaffold allows it to interact with a wide range of biological targets. nih.govnih.gov While kinase inhibition has been a major focus of azaindole research, future investigations are expanding to novel targets and pathways. nih.govresearchgate.net

Emerging Cancer Targets: Beyond well-established kinases like BRAF and CDK9, research is exploring other targets involved in cancer progression. pharmablock.comacs.org For instance, azaindole derivatives are being investigated as inhibitors of the DEAD-box helicase DDX3, which is implicated in tumorigenesis and drug resistance. nih.gov Another emerging target is the metallo-deubiquitinase CSN5, where azaindole derivatives have shown nanomolar activity and synergistic anticancer effects when combined with PARP inhibitors. acs.org

Neurodegenerative Diseases: The potential of azaindole derivatives in treating neurodegenerative diseases like Alzheimer's is an active area of research. nih.gov

Infectious Diseases: Azaindole scaffolds are being explored for their potential against infectious agents. For example, they have shown promise as inhibitors of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme for the survival of Mycobacterium tuberculosis. nih.govnih.gov

Inflammatory and Allergic Diseases: Derivatives of 7-azaindole (B17877) have been identified as antagonists of the CRTh2 receptor, presenting a potential therapeutic avenue for allergic diseases such as asthma. nih.gov

The exploration of these new biological targets will be facilitated by a deeper understanding of the structure-activity relationships (SAR) of azaindole derivatives. nih.gov

Advancements in Computational Design for Tailored Azaindole Derivatives

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. tandfonline.com For azaindole research, these in silico approaches are being leveraged to:

Structure-Based Drug Design (SBDD): Using the three-dimensional structure of a biological target, SBDD allows for the design of ligands that fit precisely into the binding site. This approach has been successfully used to develop potent and selective inhibitors, including those targeting various kinases. nih.govacs.org

Pharmacophore Modeling: This method identifies the essential structural features of a molecule required for its biological activity. It has been used to design novel azaindole derivatives as potential inhibitors for targets like DprE1 in tuberculosis. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to correlate the chemical structure of a series of compounds with their biological activity, providing insights for the design of more potent molecules. ingentaconnect.com

Virtual Screening: This computational technique allows for the rapid screening of large libraries of virtual compounds to identify those that are most likely to bind to a specific target.

These computational tools accelerate the drug discovery process, reduce costs, and help in the design of azaindole derivatives with improved potency, selectivity, and pharmacokinetic profiles. amrita.edumdpi.com

Integration of High-Throughput Synthesis and Screening in Azaindole Research

To efficiently explore the vast chemical space of substituted azaindoles and identify lead compounds for various therapeutic targets, the integration of high-throughput synthesis (HTS) and high-throughput screening (HITS) is essential.

Combinatorial Chemistry and Diversity-Oriented Synthesis (DOS): These strategies enable the rapid synthesis of large libraries of diverse azaindole derivatives. acs.orgacs.org One-pot, three-component reactions are particularly well-suited for generating such libraries. acs.orgacs.org

Automated Synthesis Platforms: The use of automated systems can significantly increase the speed and efficiency of library synthesis.

High-Throughput Screening (HITS): HITS allows for the rapid testing of thousands of compounds for their activity against a specific biological target. This enables the quick identification of "hits" from the synthesized libraries.

Fragment-Based Drug Discovery (FBDD): This approach, which has already proven successful in the discovery of azaindole-based drugs like Vemurafenib, involves screening smaller molecular fragments and then growing or linking them to create more potent lead compounds. pharmablock.comresearchgate.net

The combination of these high-throughput technologies will undoubtedly accelerate the pace of azaindole research, leading to the discovery of novel drug candidates for a wide range of diseases.

常见问题

Q. Critical Factors for Regioselectivity :

- Electron-donating groups (e.g., methoxy) direct electrophilic substitution to ortho/para positions.

- Steric hindrance from bulky substituents (e.g., at the 2-position) limits accessibility for further functionalization .

(Basic) How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- 1H/13C NMR : The methoxy group (~δ 3.8–4.0 ppm in 1H NMR) and aromatic protons (δ 6.5–8.5 ppm) confirm substitution patterns. Chlorine’s electron-withdrawing effect deshields adjacent carbons in 13C NMR .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula (C₈H₆ClN₂O), while fragmentation patterns distinguish positional isomers .

- HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity, with UV-Vis detection (λ ~270–300 nm) identifying co-eluting impurities .

(Advanced) How can regioselective functionalization be achieved at specific positions of the 7-azaindole core for derivative synthesis?

Methodological Answer:

- Directed C-H Activation : Palladium catalysts with bidentate ligands (e.g., 2,2'-bipyridine) enable selective C-3 or C-5 functionalization. For example, Suzuki-Miyaura coupling at C-3 requires pre-activation via N-oxide formation to enhance reactivity .

- Protection/Deprotection Strategies : Temporary protection of the methoxy group (e.g., as a silyl ether) allows selective halogenation at the 6-position. Subsequent deprotection restores the original substituent .

- Computational Guidance : DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, identifying electron-deficient positions (e.g., C-6 in chloro-methoxy derivatives) as targets for nucleophilic attack .

(Advanced) What strategies resolve contradictions in reported synthetic yields or analytical data for this compound derivatives?

Methodological Answer:

- Reproducibility Audits : Compare reaction conditions (e.g., solvent purity, catalyst lot variability) across studies. For example, trace moisture in Pd catalysts can reduce coupling efficiency by 20–30% .

- Meta-Analysis of Spectral Data : Cross-reference NMR shifts with structurally analogous compounds (e.g., 5-Chloro-7-azaindole, δ 7.9 ppm for C-5 proton) to validate assignments .

- Controlled Replication : Reproduce conflicting syntheses under inert atmospheres (argon/glovebox) to isolate oxygen/moisture as confounding variables .

(Advanced) What computational methods predict the reactivity of this compound for rational drug design?

Methodological Answer:

- Molecular Docking : Simulate binding affinities to kinase targets (e.g., p38 MAPK) using software like AutoDock Vina. The chloro and methoxy groups enhance hydrophobic interactions in ATP-binding pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity. For example, electron-withdrawing groups at C-6 improve IC50 values by stabilizing charge-transfer complexes .

- MD Simulations : Assess solvation dynamics and conformational stability in aqueous vs. lipid bilayer environments to optimize bioavailability .

(Basic) What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : N95 masks, nitrile gloves, and safety goggles mitigate exposure to airborne particulates and skin contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFAA, TFA) to prevent inhalation risks .

- Waste Disposal : Neutralize acidic byproducts (pH 6–8) before disposal in halogenated waste containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。